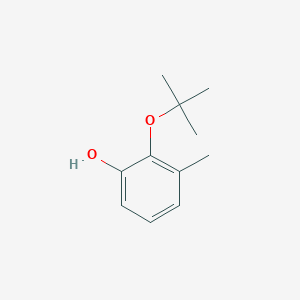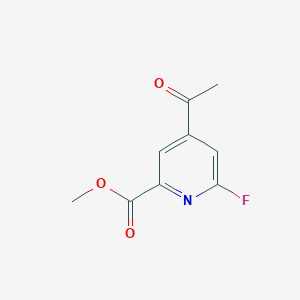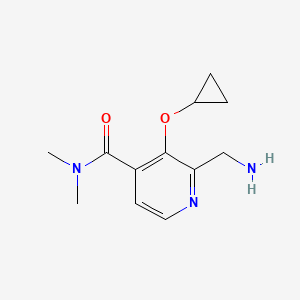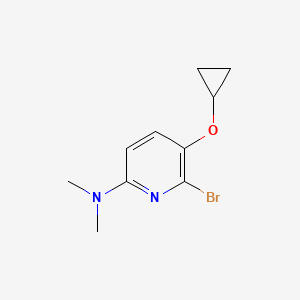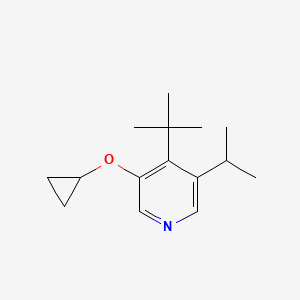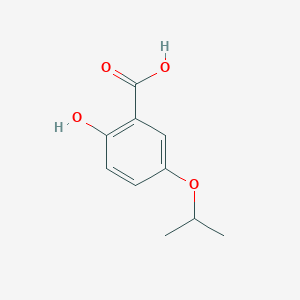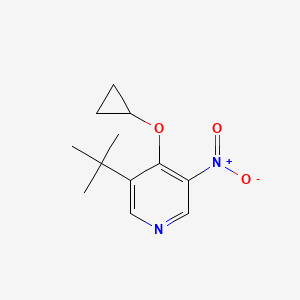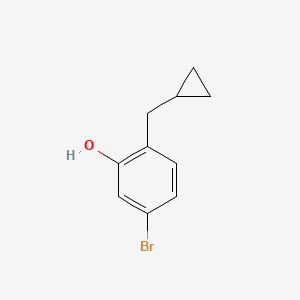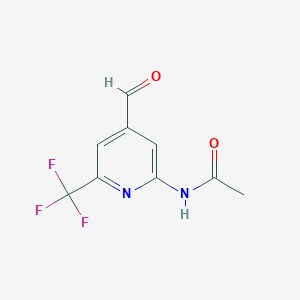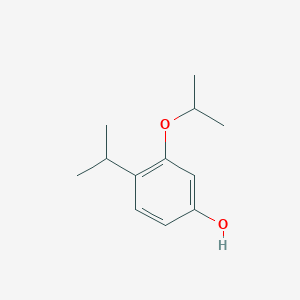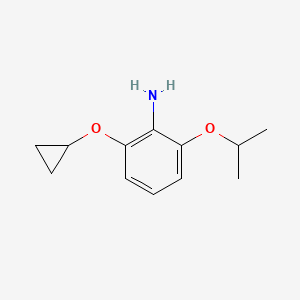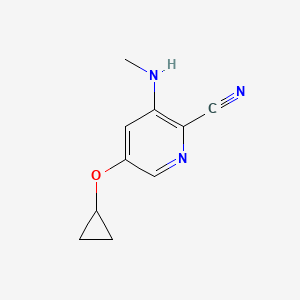
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and pharmaceutical applications . The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The reaction conditions often require the use of chlorine gas and high temperatures to achieve the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in minimizing by-products and enhancing the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the original compound.
Oxidation Products: Oxides or hydroxylated derivatives.
Hydrolysis Products: Carboxylic acids.
Applications De Recherche Scientifique
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity . This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate is unique due to the presence of both the ester and trifluoromethyl groups, which confer distinct physicochemical properties and biological activities . Compared to similar compounds, it offers enhanced stability and lipophilicity, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C10H9ClF3NO2 |
|---|---|
Poids moléculaire |
267.63 g/mol |
Nom IUPAC |
ethyl 2-[5-chloro-6-(trifluoromethyl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)4-6-3-7(11)9(15-5-6)10(12,13)14/h3,5H,2,4H2,1H3 |
Clé InChI |
NKTXQTHUJWMGGD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=C(N=C1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


